Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)-
Brand Name: Vulcanchem
CAS No.: 1368106-54-0
VCID: VC5170230
InChI: InChI=1S/C9H15N3/c1-7(2)9-8-5-10-3-4-12(8)6-11-9/h6-7,10H,3-5H2,1-2H3
SMILES: CC(C)C1=C2CNCCN2C=N1
Molecular Formula: C9H15N3
Molecular Weight: 165.24

Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)-

CAS No.: 1368106-54-0

Cat. No.: VC5170230

Molecular Formula: C9H15N3

Molecular Weight: 165.24

* For research use only. Not for human or veterinary use.

Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- - 1368106-54-0

Specification

CAS No. 1368106-54-0
Molecular Formula C9H15N3
Molecular Weight 165.24
IUPAC Name 1-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Standard InChI InChI=1S/C9H15N3/c1-7(2)9-8-5-10-3-4-12(8)6-11-9/h6-7,10H,3-5H2,1-2H3
Standard InChI Key MERXAWCAZPTBIK-UHFFFAOYSA-N
SMILES CC(C)C1=C2CNCCN2C=N1

Introduction

Chemical Structure and Nomenclature

The core structure of imidazo[1,5-a]pyrazine consists of a five-membered imidazole ring fused to a six-membered pyrazine ring. The "5,6,7,8-tetrahydro" designation indicates that four hydrogen atoms saturate the pyrazine ring, reducing aromaticity and introducing conformational flexibility. The isopropyl group (1-methylethyl) at position 1 enhances steric bulk and influences binding interactions with biological targets .

Table 1: Key Structural Features

FeatureDescription
Core SkeletonBicyclic imidazo[1,5-a]pyrazine with tetrahydro pyrazine ring
Substituent at C11-Methylethyl (isopropyl) group
Ring SaturationPartial saturation at positions 5–8 of the pyrazine ring
Molecular FormulaC₁₀H₁₆N₄ (exact formula subject to verification via spectroscopic analysis)

This structural configuration enables interactions with hydrophobic pockets and hydrogen-bonding sites in target proteins, as evidenced in orexin receptor and Bruton’s tyrosine kinase (BTK) binding studies .

Synthetic Methodologies

Core Ring Construction

The synthesis of imidazo[1,5-a]pyrazine derivatives typically begins with the preparation of diiodoimidazole intermediates. Patent WO2009156951A2 outlines a route using 4,5-diiodoimidazole derivatives to circumvent tautomerism issues, followed by cyclization with ethylenediamine analogs to form the tetrahydro-pyrazine ring .

Key Reaction Steps:

  • Diiodination: Treatment of 2-substituted imidazoles with iodine (I₂) in the presence of Na₂CO₃ yields 4,5-diiodoimidazoles.

  • Cyclization: Reaction with ethylenediamine derivatives under basic conditions forms the bicyclic framework.

  • Functionalization: Halogenation (e.g., Cl or Br introduction) or sulfonation at the 3-position is achieved via lithiation followed by electrophilic trapping .

StepReagents/ConditionsYield (%)Reference
1I₂/Na₂CO₃/dioxane/H₂O, 80°C, 12 h65–70
2Ethylenediamine, DMF, 100°C, 24 h50–55
3Isopropyl bromide, K₂CO₃, DMF, 60°C, 8 h70–75

Pharmacological Applications

Orexin Receptor Antagonism

Imidazo[1,5-a]pyrazine derivatives, including the isopropyl-substituted analog, exhibit potent antagonism at orexin receptors (OX₁ and OX₂), which regulate sleep-wake cycles and feeding behavior. In vivo studies demonstrate that these compounds reduce orexin-A-induced hyperlocomotion in rodents, suggesting utility in treating insomnia and metabolic disorders .

Table 3: Biological Activity Profile

TargetIC₅₀ (nM)Model SystemEffect Observed
OX₁ Receptor12.3 ± 1.2HEK293 cellsInhibition of Ca²⁺ mobilization
OX₂ Receptor8.7 ± 0.9HEK293 cellsSuppression of cAMP production
BTK Enzyme6.9 ± 0.5Biochemical assayReduction of phosphorylation activity

Bruton’s Tyrosine Kinase (BTK) Inhibition

Computational studies identify the isopropyl-substituted derivative as a BTK inhibitor, with a docking score of −7.465 kcal/mol. The compound occupies the ATP-binding pocket, forming hydrogen bonds with residues Lys430 and Glu475, critical for its antiproliferative effects in B-cell malignancies .

Structure-Activity Relationship (SAR) Insights

  • Isopropyl Group: Enhances hydrophobic interactions with BTK’s Phe413 and Met477, improving binding affinity .

  • Tetrahydro Pyrazine Ring: Increases solubility while maintaining conformational rigidity for target engagement .

  • Halogen Substituents: Bromine or chlorine at the 3-position augments orexin receptor selectivity by 3–5 fold .

Computational and Pharmacokinetic Profiling

A 3D-QSAR model (Q² = 0.8683, R² = 0.983) predicts favorable ADME properties for the compound:

  • LogP: 2.1 ± 0.3 (optimal for blood-brain barrier penetration)

  • Human Oral Absorption: 85–90% (high bioavailability)

  • Plasma Protein Binding: 92% (sustained therapeutic levels)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator